5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a brominated naphthalenone derivative. Compounds of this type are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods would likely involve large-scale bromination reactions, possibly using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for scalability, safety, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives or removal of the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could produce various functionalized naphthalenone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through substitution reactions.
Biology
Biologically, compounds of this type may exhibit antimicrobial, antifungal, or anticancer activities. Research might focus on evaluating these properties and understanding the underlying mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Their biological activities would be assessed through various in vitro and in vivo studies.
Industry
Industrially, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might target bacterial cell walls or interfere with essential enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties and applications.
Uniqueness
The presence of the bromine atom in 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one can significantly influence its reactivity and biological activity, making it unique compared to its non-brominated or differently halogenated counterparts.
Properties
IUPAC Name |
5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h4-5,13H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALFVVUGULYHSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561699 |
Source
|
Record name | 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101819-51-6 |
Source
|
Record name | 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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